molecular formula C23H23N3O5 B2522946 Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 899960-15-7

Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Cat. No. B2522946
CAS RN: 899960-15-7
M. Wt: 421.453
InChI Key: LJRNTCCTTWIGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis of related compounds with similar structural features, such as pyrazole and pyridine derivatives, which are often of interest in the development of pharmaceuticals and materials due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules from simpler precursors. For instance, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates is achieved through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, resulting in moderate to high yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely contains several functional groups, including an ester group (from the ethyl prefix), a pyridazine ring (a six-membered heterocycle with two nitrogen atoms), and various substituents such as a methylanilino group and a methylphenyl group. These structural motifs are common in the synthesis of polyazanaphthalenes and related heterocycles, which can be further functionalized through reactions with nucleophilic reagents .

Chemical Reactions Analysis

The reactivity of such compounds is typically influenced by the presence of electron-withdrawing or electron-donating groups, as well as the availability of reactive sites for nucleophilic attack. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives, including pyrazole and pyridine derivatives, by treatment with different nucleophiles . This suggests that the compound may also undergo similar transformations, which could be explored to synthesize a range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are characteristic of their molecular structures. For example, the presence of cyano and ester groups typically affects the solubility and stability of these molecules. The synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates demonstrates the formation of compounds with multiple cyano groups, which are likely to have significant electronic properties . The compound may exhibit similar properties, which could be investigated through experimental studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate and related compounds have been explored in various studies for their synthesis methods and potential applications in the field of antimicrobial activity. For instance, the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones have been investigated, indicating a potential for the development of new antimicrobial agents. The study by Ravindra, Vagdevi, and Vaidya (2008) involved the conversion of ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various compounds through a series of reactions including treatment with carbon disulphide, methylation, condensation with hydrazine hydrate, and reaction with aryl isothiocyanates or aromatic acids. The synthesized compounds were then screened for their antimicrobial properties, suggesting their potential application in combating microbial infections (Ravindra, Vagdevi, & Vaidya, 2008).

Synthesis and Herbicidal Activities

The compound has also been studied for its synthesis and herbicidal activities, particularly in the context of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. The research by Xu et al. (2008) demonstrated the synthesis of these derivatives through a multi-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to an intermediate that was further modified to produce a series of 3-N-substituted amino derivatives. These compounds were evaluated for their herbicidal activities through both laboratory and greenhouse tests, showing promising results against dicotyledonous plants and suggesting their potential as commercial herbicides (Xu et al., 2008).

Synthesis and Characterization of Model Compounds

Moreover, the synthesis and characterization of model compounds for understanding biological cofactors such as the lysine tyrosyl quinone cofactor of lysyl oxidase have been explored. A study by Mure, Wang, and Klinman (2003) focused on synthesizing 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model for the LTQ cofactor, contributing to the understanding of the cofactor's role and behavior in biological systems. This research highlights the broader applications of such chemical synthesis in elucidating the mechanisms of enzymatic reactions and cofactor functionalities (Mure, Wang, & Klinman, 2003).

properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-9-5-15(2)6-10-17)13-21(28)26(25-22)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNTCCTTWIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.